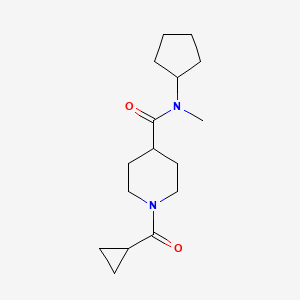
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide can effectively increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide can increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors. In addition, N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide is its high selectivity for GABA aminotransferase, which makes it a potent and effective inhibitor of this enzyme. However, one of the limitations of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of more effective formulations of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide that can improve its solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is also interest in the development of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide analogs that may have improved pharmacological properties compared to the parent compound.
合成法
The synthesis of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. This intermediate is then reacted with cyclopropanecarbonyl chloride to produce N-methylcyclopentanecarbonylcyclopropane. The final step involves the reaction of N-methylcyclopentanecarbonylcyclopropane with piperidine-4-carboxylic acid to form N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide.
科学的研究の応用
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide has a high affinity for GABA aminotransferase and can effectively increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors.
特性
IUPAC Name |
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-17(14-4-2-3-5-14)15(19)13-8-10-18(11-9-13)16(20)12-6-7-12/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUVUAFXLKDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

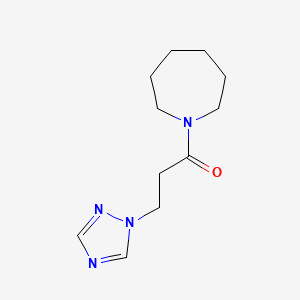
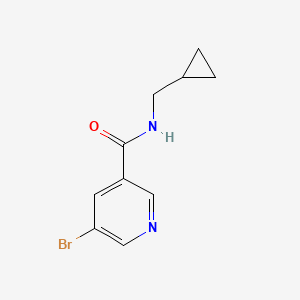
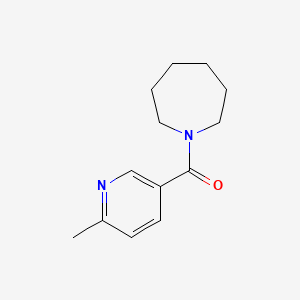
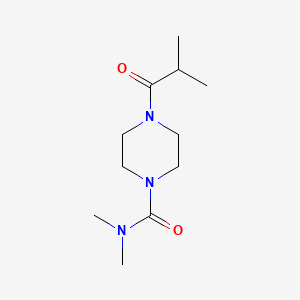
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)
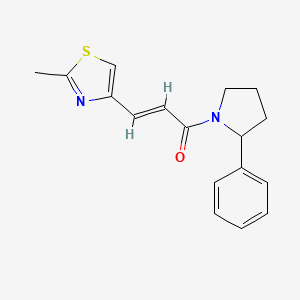
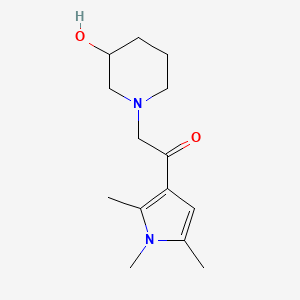
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
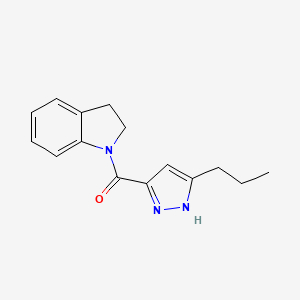
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
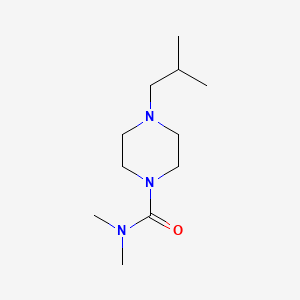
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)